![molecular formula C16H21NO3 B1444385 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1008518-35-1](/img/structure/B1444385.png)
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The structure of this compound includes a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetyl group at the sixth position.
Biochemical Analysis
Biochemical Properties
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its structural features, which allow it to bind to specific active sites on enzymes and proteins. These interactions can lead to either inhibition or activation of the enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression patterns, resulting in modifications to the cellular phenotype. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is vital for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings are crucial for determining the optimal dosage for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride.
Introduction of the Boc Protecting Group: The nitrogen atom of the tetrahydroisoquinoline core is protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the Boc protecting group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders, including depression and anxiety. Research indicates that compounds derived from this scaffold can modulate neurotransmitter systems, which is crucial for developing effective treatments for mental health conditions .
Case Study: PPARγ Partial Agonists
A notable application involves the synthesis of derivatives that act as selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists. For instance, a derivative exhibited potent partial agonist activity with an EC50 of 13 nM and demonstrated significant anti-diabetic effects in animal models . This highlights the therapeutic potential of 2-Boc-6-acetyl derivatives in managing insulin resistance and related metabolic disorders.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its structural versatility allows chemists to modify it to create new compounds with specific biological activities. This adaptability is essential for developing novel therapeutic agents .
Table: Synthesis Pathways of Derivatives
Compound | Modification | Biological Activity |
---|---|---|
20g | 6-Tetrazole | PPARγ Partial Agonist |
13jE | 3-Carboxylic Acid | PTP1B Inhibitor |
Research in Neuroscience
Understanding Neurotransmitter Systems
The compound's structural properties are invaluable in neuroscience research. It is used to explore the mechanisms underlying neurotransmitter interactions and their implications for mental health treatments. Studies have demonstrated that derivatives can influence neurotransmitter receptor activity, paving the way for new therapeutic strategies .
Biochemical Assays
Evaluating Drug Efficacy
In biochemical assays, this compound is employed to assess the efficacy of new drug candidates. Its ability to interact with various biological targets allows researchers to gain insights into drug mechanisms and therapeutic potential .
Material Science
Development of Novel Materials
Beyond its pharmaceutical applications, this compound has potential uses in material science. Research indicates that it can be utilized to develop materials with enhanced solubility and stability—properties that are critical for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but without the Boc and acetyl groups.
6-Acetyl-1,2,3,4-tetrahydroisoquinoline: Similar to 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline but lacks the Boc protecting group.
2-Boc-1,2,3,4-tetrahydroisoquinoline: Similar but without the acetyl group at the sixth position
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the acetyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
Overview
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetyl group at the sixth position, which contribute to its biochemical interactions and potential therapeutic applications.
The compound is recognized for its significant role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing pathways that are pivotal in cellular processes. The structural characteristics of this compound allow it to bind to specific active sites on enzymes and proteins, leading to either inhibition or activation of these targets.
Cellular Effects
Research indicates that this compound modulates cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and alter the cellular phenotype by influencing responses to external stimuli. These effects are critical for understanding its potential therapeutic applications in treating diseases such as cancer and neurological disorders.
The molecular mechanism of action involves binding interactions with specific receptors or enzymes. The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. Such interactions can lead to significant changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Antimicrobial and Anticancer Properties
Various studies have highlighted the antimicrobial and anticancer properties of tetrahydroisoquinoline derivatives. For instance, research on THIQ analogs has shown promising results against various infective pathogens and neurodegenerative disorders . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.
Table 1: Biological Activities of this compound
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Moderate | |
Anticancer | Significant | |
Neuroprotective | Potential |
Case Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, studies showed that treatment with this compound resulted in increased apoptosis in glioma cells through both extrinsic and intrinsic pathways .
In another study focusing on opioid receptors, compounds with similar structures were evaluated for their binding affinities and efficacy in analgesic models. The results indicated that modifications at the 6-position significantly influenced the potency of these compounds as analgesics .
Temporal Effects in Laboratory Settings
The stability of this compound under various conditions is crucial for its long-term biological effects. Studies indicate that while the compound remains stable over time under controlled conditions, degradation can lead to by-products with different biological activities. Understanding these temporal effects is essential for experimental design and interpretation of results .
Properties
IUPAC Name |
tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWCIVAFZNMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731220 | |
Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008518-35-1 | |
Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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